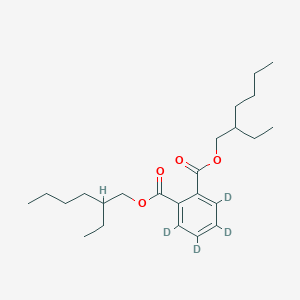

Bis(2-ethylhexyl) Phthalate-d4

Vue d'ensemble

Description

Bis(2-ethylhexyl) Phthalate-d4: is a deuterated form of Bis(2-ethylhexyl) Phthalate, commonly known as DEHP. This compound is an organic ester of phthalic acid and is widely used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products. The deuterated version, this compound, is specifically used in scientific research for isotope dilution mass spectrometry (IDMS) and other analytical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) Phthalate-d4 is synthesized by the esterification of phthalic anhydride with deuterated 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: The industrial production of this compound follows a similar process to its non-deuterated counterpart. The key difference lies in the use of deuterated 2-ethylhexanol. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .

Analyse Des Réactions Chimiques

Primary Reaction Pathway

DEHP-d4 undergoes enzymatic hydrolysis to form mono(2-ethylhexyl) phthalate-d4 (MEHP-d4) and 2-ethylhexanol (2-EH). This reaction is catalyzed by carboxyesterases, including pancreatic lipases and intestinal hydrolases .

Key Characteristics:

-

Saturable Kinetics : Hydrolysis in the gastrointestinal tract is dose-dependent, with saturation observed at high DEHP-d4 concentrations .

-

Species-Specific Activity : Hydrolase activity varies significantly across species (Table 1).

Table 1: DEHP Hydrolase Activity in Liver Microsomes

| Species | (μM) | (nmol/min/mg) | |

|---|---|---|---|

| Mouse | 333 | 714 | 2.14 |

| Rat | 227 | 106 | 0.47 |

| Marmoset | 1,380 | 1.38 | 0.001 |

| Data derived from Ito et al. (2005) . |

Secondary Metabolic Pathways

MEHP-d4 undergoes cytochrome P450 (CYP)-mediated oxidation, forming hydroxylated metabolites:

-

ω-Oxidation : Terminal methyl group oxidation to 5-OH-MEHP-d4 and 5-oxo-MEHP-d4 .

-

ω-1 Oxidation : Penultimate carbon oxidation to 2-OH-MEHP-d4 and 2-oxo-MEHP-d4 .

Enzymatic Specificity:

Table 2: Major Oxidative Metabolites of MEHP-d4

| Metabolite | Enzyme Responsible | Detection Method |

|---|---|---|

| 5-OH-MEHP-d4 | CYP2C9, CYP2C19 | LC-MS/MS |

| 5-oxo-MEHP-d4 | Alcohol dehydrogenase | GC-MS |

| 2-OH-MEHP-d4 | CYP2C19 | LC-HRMS |

Glucuronidation of Oxidized Metabolites

Hydroxylated MEHP-d4 metabolites are conjugated with glucuronic acid, forming water-soluble acyl-glucuronides for renal excretion .

Key Observations:

-

Tissue Distribution : Glucuronidation occurs predominantly in the liver and kidneys.

-

Species Variability : Mice exhibit higher glucuronide formation rates than marmosets .

Reaction Example :

Leaching and Degradation

DEHP-d4 exhibits stability similar to DEHP but is susceptible to:

-

Hydrolysis in Aqueous Media : Accelerated in ethanol/water mixtures (e.g., 50% ethanol) .

-

Leaching from Polymers : DEHP-d4 migrates into lipid-rich solutions (e.g., IV fluids) due to its lipophilicity (log = 7.5) .

Table 3: Leaching Dynamics of DEHP-d4 from Medical Devices

| Simulant | Median DEHP Leached (μg) | Range (μg) |

|---|---|---|

| Water/Ethanol (50%) | 22.3 | n.d.–54,600 |

| IV Infusion Fluid | 1.55 (μg/L) | 11.0–3,260 |

| Data from Guo et al. (2023) . |

Isotopic Effects on Reaction Kinetics

Deuterium labeling at the 3,4,5,6-positions of the phthalate ring introduces minor kinetic isotope effects (KIEs):

Applications De Recherche Scientifique

Analytical Chemistry

DEHP-d4 is extensively used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling allows for precise quantification of phthalate levels in various matrices.

| Application | Description |

|---|---|

| Mass Spectrometry | Used as an internal standard to improve accuracy in quantifying DEHP and its metabolites. |

| Nuclear Magnetic Resonance | Facilitates the study of molecular interactions and dynamics in complex mixtures. |

Environmental Analysis

The compound plays a critical role in environmental monitoring, particularly for assessing phthalate contamination in water and soil samples.

| Application | Description |

|---|---|

| Water Quality Testing | Employed to detect and quantify phthalates in aquatic environments, aiding in pollution assessment. |

| Soil Contamination Studies | Used to analyze the presence of phthalates in soil, contributing to studies on soil health and contamination sources. |

Food Safety

DEHP-d4 is utilized in food safety testing to monitor phthalate levels in food products, ensuring compliance with safety regulations.

| Application | Description |

|---|---|

| Food Product Testing | Assists in analyzing food samples for phthalate contamination, particularly in fatty foods that may absorb plasticizers from packaging. |

| Regulatory Compliance | Helps manufacturers meet regulatory standards regarding allowable levels of phthalates in food products. |

Toxicological Research

Research involving DEHP-d4 has provided insights into the toxicological effects of phthalates on human health, particularly concerning endocrine disruption and reproductive health.

Case Study 1: Environmental Monitoring

A study conducted by Heindel et al. (1992) utilized DEHP-d4 as an analytical standard to assess the degradation of phthalate esters in aquatic environments. The results indicated significant biotic and abiotic degradation pathways, underscoring the importance of monitoring phthalate levels for environmental protection .

Case Study 2: Food Safety Analysis

Research published by Lee et al. (2007) demonstrated the effectiveness of DEHP-d4 in quantifying phthalate contamination in food samples. The study found that certain food items exceeded recommended safety levels, prompting regulatory action to limit phthalate exposure from food sources .

Mécanisme D'action

The mechanism of action of Bis(2-ethylhexyl) Phthalate-d4 is similar to that of its non-deuterated counterpart. It primarily acts by:

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This leads to the modulation of fatty acid metabolism and induction of cell proliferation.

Oxidative Stress: The compound can induce the production of reactive oxygen species, leading to oxidative stress and potential cellular damage.

Disruption of Endocrine Function: this compound can interfere with hormone signaling pathways, affecting reproductive and developmental processes.

Comparaison Avec Des Composés Similaires

Bis(2-ethylhexyl) Phthalate (DEHP): The non-deuterated form, widely used as a plasticizer.

Dioctyl Phthalate (DOP): Another common plasticizer with similar properties.

Diisononyl Phthalate (DINP): A phthalate ester with a longer alkyl chain, used as a plasticizer.

Uniqueness: Bis(2-ethylhexyl) Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly valuable in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in complex mixtures .

Activité Biologique

Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) is a deuterated form of the widely used plasticizer bis(2-ethylhexyl) phthalate (DEHP). It is primarily utilized in various industrial applications, including medical devices and consumer products. Understanding its biological activity is crucial due to its potential health impacts, particularly as an endocrine disruptor and its interactions with biological systems.

Biological Activity Overview

DEHP-d4 exhibits significant biological activities, including antimicrobial, larvicidal, and potential cytotoxic effects. Research indicates that it can inhibit the growth of various pathogens and affect enzyme activities in different organisms.

Antimicrobial Activity

DEHP has been shown to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy against common pathogens, the minimum inhibitory concentration (MIC) for DEHP was determined to be 32 mg/ml. The compound demonstrated notable antibacterial effects with inhibition zones measured at 12.33 mm for Escherichia coli and 5.66 mm for Staphylococcus aureus .

Larvicidal Activity

The larvicidal efficacy of DEHP-d4 was assessed against Culex quinquefasciatus larvae. The results indicated a 100% mortality rate at a concentration of 250 ppm after 72 hours, with a lethal concentration (LC50) of 67.03 ppm. The compound also exhibited significant inhibition of acetylcholinesterase activity in the larvae, which is critical for their neurological function .

Case Studies and Experimental Data

-

Antibacterial Efficacy :

- A comprehensive study showed DEHP's effectiveness against multiple bacterial strains, confirming its potential use in treating infections caused by these pathogens.

- Table 1: Antimicrobial Activity of DEHP

Bacteria Inhibition Zone (mm) MIC (mg/ml) Escherichia coli 12.33 ± 0.56 32 Staphylococcus aureus 5.66 ± 1.00 32

-

Larvicidal Study :

- The larvicidal activity was quantified using LC50 values over varying exposure times.

- Table 2: Larvicidal Efficacy of DEHP

Time (hours) LC50 (ppm) 24 186.11 48 108.66 72 67.03

-

Acetylcholinesterase Inhibition :

- The inhibition percentages at different concentrations were recorded, indicating a dose-dependent response.

- Table 3: Acetylcholinesterase Inhibition by DEHP

Concentration (ppm) Inhibition (%) 50 29.00 100 40.33 150 53.00 200 64.00 250 75.33

Toxicokinetics

DEHP-d4 is rapidly absorbed in biological systems, with studies indicating that over 70% of an oral dose is absorbed in humans . Its metabolism primarily leads to mono(2-ethylhexyl) phthalate (MEHP), which is the active metabolite responsible for many toxicological effects observed.

Dermal Absorption Studies

Research has shown that DEHP can permeate human skin effectively, with permeability coefficients indicating higher absorption rates compared to animal models . This highlights the importance of considering dermal exposure in risk assessments.

Propriétés

IUPAC Name |

bis(2-ethylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11D,12D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-SAQXESPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584155 | |

| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-87-2 | |

| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.